(S)-1-Phenylpiperidine-3-carboxylic acid
Description
Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural motifs in the design of therapeutic agents. mdpi.com Its saturated, sp3-hybridized nature allows for a three-dimensional arrangement of substituents, which is crucial for precise molecular recognition and binding to biological targets. Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines, as well as numerous alkaloids. mdpi.com
The significance of the piperidine scaffold stems from several key attributes:
Structural Versatility: The piperidine ring can be readily functionalized at multiple positions, allowing for the creation of diverse molecular libraries.
Physicochemical Properties: As a nitrogen-containing heterocycle, it can improve the pharmacokinetic properties of a drug candidate, such as solubility and membrane permeability.
Biological Activity: The scaffold itself is a key component of many biologically active natural products and synthetic drugs, often serving as a rigid framework to orient functional groups for optimal interaction with enzymes and receptors. nih.gov
Stereochemical Considerations in Piperidine-3-carboxylic Acid Derivatives
The introduction of a substituent, such as a carboxylic acid group, at the 3-position of the piperidine ring creates a chiral center, leading to the existence of (R) and (S) enantiomers. Stereochemistry is a critical factor in pharmacology, as different enantiomers of a chiral drug can exhibit vastly different biological activities, metabolic pathways, and toxicities.
The precise spatial orientation of the carboxylic acid group relative to the rest of the piperidine scaffold is crucial for its interaction with chiral biological macromolecules like proteins and enzymes. Consequently, the enantioselective synthesis of substituted piperidines is a major focus of contemporary organic chemistry. researchgate.net Researchers have developed numerous strategies to achieve high levels of stereocontrol, including:
Catalytic Asymmetric Reactions: Utilizing chiral metal catalysts, such as those based on rhodium or iridium, to induce enantioselectivity in the formation of the piperidine ring or the introduction of substituents. mdpi.comacs.org
Use of Chiral Auxiliaries: Employing removable chiral molecules to direct the stereochemical outcome of a reaction.
Chiral Pool Synthesis: Starting from naturally occurring, enantiomerically pure compounds. nih.govnih.gov
These methods enable chemists to access specific stereoisomers, allowing for a detailed investigation of their structure-activity relationships. researchgate.net
Contextual Importance of (S)-1-Phenylpiperidine-3-carboxylic Acid as a Chiral Motif
This compound is a specific chiral molecule that combines the piperidine-3-carboxylic acid framework with an N-phenyl substituent. While detailed research focusing exclusively on this compound is not extensively published, its importance can be understood by considering the roles of its constituent parts. It serves as a valuable chiral building block, a fundamental unit used in the construction of more complex molecules. nih.govnih.govportico.org
The N-aryl piperidine motif is prevalent in drug discovery, though its synthesis can be challenging. chemrxiv.org The presence of the phenyl group directly on the nitrogen atom influences the molecule's electronic properties, basicity, and conformational preferences, which can in turn modulate its binding affinity for specific biological targets.
The (S)-piperidine-3-carboxylic acid portion, also known as (S)-nipecotic acid when the N-substituent is hydrogen, is a well-known GABA reuptake inhibitor. The introduction of the N-phenyl group creates a derivative with distinct properties, making it a target of interest for constructing novel compounds for medicinal chemistry libraries. The synthesis of such chiral N-substituted piperidines often involves multi-step sequences, starting from precursors like N-protected 3-piperidone or employing chiral resolution techniques to separate enantiomers. google.comgoogle.com
The structural attributes of this compound make it a potentially key intermediate for synthesizing more elaborate molecules where both the stereocenter at C3 and the N-aryl group are critical for biological function.
Table 1: Physicochemical Properties of 1-Phenylpiperidine-3-carboxylic Acid
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Structure | Phenyl group attached to the nitrogen of a piperidine ring with a carboxylic acid group at the 3-position. |
| Chirality | Contains a stereocenter at the C3 position. The (S)-enantiomer is specified. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(3S)-1-phenylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-5-4-8-13(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
ZAMDWUCKSVKXPZ-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for S 1 Phenylpiperidine 3 Carboxylic Acid and Analogues
Strategies for Piperidine (B6355638) Ring Construction
The construction of the piperidine ring is the cornerstone of synthesizing (S)-1-Phenylpiperidine-3-carboxylic acid and its analogues. The chosen strategy often depends on the desired substitution pattern and stereochemical outcome. Key approaches include forming the ring from an acyclic precursor (cyclization), modifying an existing ring, or building the ring through multi-component reactions.
Cyclization Approaches for Enantiomerically Enriched Piperidines
Cyclization reactions are a fundamental approach to piperidine synthesis, where an acyclic precursor containing the necessary atoms is induced to form the six-membered ring. Achieving enantiomeric enrichment is a critical aspect of these strategies, often accomplished through the use of chiral catalysts or auxiliaries.
One innovative method involves an enantioselective δ-C–H cyanation of acyclic amines. This reaction, facilitated by a chiral copper catalyst, introduces a cyanide group at the δ-position relative to the amine. The resulting δ-amino nitrile can then be reduced to unmask a δ-amino aldehyde, which spontaneously cyclizes to form an enantioenriched piperidine. nih.gov This (5+1) synthetic disconnection provides a novel pathway to chiral piperidines from simple starting materials. nih.gov
Another strategy is the reverse-Cope cyclization. thieme-connect.com This process involves the ring opening of a chiral epoxide with an N-substituted hydroxylamine, followed by an in situ cyclization. thieme-connect.com The diastereoselectivity of this reaction can be influenced by the choice of solvent, offering a degree of control over the stereochemical outcome. thieme-connect.com By starting with a homochiral epoxide, it is possible to produce homochiral piperidines. thieme-connect.com
Intramolecular aza-Michael reactions represent another powerful tool for the enantioselective synthesis of piperidines. nih.govrsc.org Using organocatalysis, di- and tri-substituted piperidines can be synthesized with high enantiomeric enrichment. nih.gov Additionally, radical-mediated cyclizations have been explored. For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can lead to the formation of piperidine rings. nih.gov
The table below summarizes key aspects of these cyclization approaches.
| Cyclization Method | Key Features | Catalyst/Reagent | Stereocontrol |
| Enantioselective δ C-H Cyanation | Utilizes a (5+1) synthetic disconnection from acyclic amines. nih.gov | Chiral Copper Catalyst | High enantioselectivity imparted by the catalyst. nih.gov |
| Reverse-Cope Cyclization | Involves ring opening of a chiral epoxide followed by cyclization. thieme-connect.com | N-benzylhydroxylamine | Chirality transferred from the starting epoxide; diastereoselectivity influenced by solvent. thieme-connect.com |
| Intramolecular aza-Michael Reaction | Organocatalytic approach for di- and tri-substituted piperidines. nih.gov | Organocatalyst | High enantiomeric enrichment. nih.gov |
| Radical-Mediated Cyclization | Intramolecular cyclization of 1,6-enynes or alkynes. nih.gov | Triethylborane or Acid | Can proceed with stereoselectivity. nih.gov |
Reductive Amination Routes to Substituted Piperidines
Reductive amination is a versatile and widely used method for the formation of C-N bonds and is particularly effective for the synthesis of piperidines. d-nb.inforesearchgate.net This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.com The intramolecular version of this reaction is a powerful tool for constructing the piperidine ring from dicarbonyl compounds or their precursors. researchgate.netchim.it
A key advantage of reductive amination is its applicability to the synthesis of chiral amines with high yields and enantioselectivity. d-nb.info The use of various reducing agents allows for a broad substrate scope. Common reducing agents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation (e.g., H2 with a palladium catalyst). researchgate.netpearson.com Borane-pyridine complex (BAP) has also been shown to be an effective reagent, offering an alternative to cyanide-containing reagents. tandfonline.com
Double reductive amination of dicarbonyl compounds is a straightforward approach to the piperidine skeleton. chim.it This method has been successfully applied to the synthesis of polyhydroxypiperidines, which are of interest for their biological activities. researchgate.netchim.it The choice of the amine source allows for the introduction of various substituents on the nitrogen atom. chim.it
The following table outlines different reductive amination strategies for piperidine synthesis.
| Reductive Amination Strategy | Carbonyl Precursor | Amine Source | Reducing Agent | Key Features |
| Intramolecular Reductive Amination | Dicarbonyl compounds | Ammonia or primary amines | H2/Pd/C, NaBH3CN, NaBH(OAc)3 | Efficient ring closure to form the piperidine skeleton. researchgate.net |
| Double Reductive Amination | Dicarbonyl compounds | Ammonia or primary amines | H2/Pd/C, NaBH3CN | Direct synthesis of the piperidine ring from acyclic precursors. chim.it |
| Stepwise Reductive Amination | Aldehyde/Ketone and Amine | Primary or secondary amines | NaBH3CN, Borane-pyridine complex | Forms an imine intermediate which is then reduced. pearson.comtandfonline.com |
Palladium-Catalyzed Synthetic Pathways to Piperidine Derivatives
Palladium catalysis has emerged as a powerful tool in organic synthesis, and its application to the construction of piperidine rings has led to the development of novel and efficient methodologies. These methods often involve the formation of carbon-carbon or carbon-nitrogen bonds under mild conditions with high selectivity.
One notable approach is the palladium-catalyzed arylation of endocyclic 1-azaallyl anions. nih.gov This method allows for the synthesis of unprotected cis-2,3-diarylpiperidines from readily available piperidine precursors. The key step is a cross-coupling reaction between an aryl halide and a 1-azaallyl anion generated in situ. An asymmetric version of this reaction has been developed using a chiral monophosphine ligand, providing access to enantioenriched products. nih.gov
Palladium-catalyzed C(sp³)–H functionalization is another significant advancement. acs.orgimperial.ac.uk This strategy enables the direct introduction of aryl groups at unactivated C4 positions of piperidines. acs.org By employing a directing group, such as an aminoquinoline amide, high stereoselectivity for the cis-arylated product can be achieved. imperial.ac.uk This approach is advantageous as it functionalizes existing piperidine rings, offering a modular route to complex derivatives.
The Heck cross-coupling reaction, catalyzed by palladium-N-heterocyclic carbenes (Pd-NHCs), has been utilized for the synthesis of piperidine alkene-alkaloids. nih.gov This reaction couples a piperidine derivative with an alkene, leading to the formation of a new carbon-carbon bond. nih.gov Additionally, palladium-catalyzed cascade reactions have been developed for the synthesis of chiral piperidines from amino acid derivatives and 1,3-dienes. thieme-connect.com This process involves a sequence of amidyl radical generation, 1,5-hydrogen atom transfer, and intramolecular Tsuji–Trost annulation. thieme-connect.com
The table below provides a summary of palladium-catalyzed methods for piperidine synthesis.
| Palladium-Catalyzed Method | Key Transformation | Ligand/Catalyst System | Key Features |
| Arylation of 1-Azaallyl Anions | C-C bond formation at the 3-position. nih.gov | Pd catalyst with chiral monophosphine ligand | Enantioselective synthesis of cis-2,3-diarylpiperidines. nih.gov |
| C(sp³)–H Arylation | Direct arylation at the C4 position. acs.org | Pd(OAc)₂ with directing group | High stereoselectivity for cis-arylated products. imperial.ac.uk |
| Heck Cross-Coupling | C-C bond formation to introduce an alkene substituent. nih.gov | Palladium-N-heterocyclic carbenes (Pd-NHCs) | Synthesis of piperidine alkene-alkaloids. nih.gov |
| Cascade Reaction | C–H functionalization and intramolecular annulation. thieme-connect.com | Photoinduced palladium catalysis | Synthesis of multi-substituted chiral piperidines. thieme-connect.com |
Cobalt-Catalyzed Enantioselective Routes to Piperidine Carboxylic Acids
Cobalt catalysis has been increasingly recognized for its utility in constructing heterocyclic systems, including piperidines. Cobalt-catalyzed reactions can offer unique reactivity and selectivity profiles compared to other transition metals. One of the notable applications of cobalt in this area is in radical-mediated cyclization reactions.
For instance, a cobalt(II) catalyst has been employed for the intramolecular radical cyclization of linear amino-aldehydes. nih.gov This method provides an effective route to various piperidines and pyrrolidones. The reaction proceeds in good yields, although in the synthesis of piperidines, the formation of a linear alkene by-product can occur due to a competitive 1,5-hydrogen transfer process. nih.gov
While the search results did not provide a direct cobalt-catalyzed enantioselective route specifically for piperidine carboxylic acids, the existing methods for cobalt-catalyzed piperidine synthesis suggest the potential for developing such methodologies. The use of chiral ligands in conjunction with cobalt catalysts is a promising avenue for achieving enantioselectivity in these transformations.
The following table summarizes the key aspects of the cobalt-catalyzed approach to piperidine synthesis.
| Cobalt-Catalyzed Method | Key Transformation | Catalyst System | Key Features and Challenges |
| Radical-Mediated Amine Cyclization | Intramolecular cyclization of linear amino-aldehydes. nih.gov | Cobalt(II) catalyst | Effective for producing various piperidines; a competitive 1,5-H-transfer can lead to by-product formation. nih.gov |
Grignard Reaction-Based Syntheses of Chiral Phenylpiperidines
Grignard reactions are a classic and powerful tool in organic synthesis for the formation of carbon-carbon bonds. Their application in the synthesis of chiral phenylpiperidines often involves the addition of a phenylmagnesium halide to an N-protected piperidone precursor.
A common strategy begins with the reaction of an N-protected 3-piperidone with a phenylmagnesium halide. google.com This Grignard addition generates a 3-hydroxy-3-phenylpiperidine intermediate. google.com Subsequent chemical transformations, such as elimination of the hydroxyl group followed by hydrogenation and deprotection, can lead to the desired 3-phenylpiperidine. google.com Chiral resolution can then be employed to separate the enantiomers and obtain the desired (S)- or (R)-3-phenylpiperidine. google.com
Another approach involves the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl-δ-bromoimine. acs.org This method allows for the rapid and scalable synthesis of enantioenriched α-substituted piperidines. The reaction proceeds with high diastereoselectivity, typically greater than 90:10, and in high yields. acs.org The use of a continuous flow protocol can further enhance the efficiency of this process. acs.org
The reaction of Grignard reagents with heterocyclic N-oxides, such as pyridine (B92270) N-oxides, also provides a route to substituted piperidines. rsc.org This method can be used to synthesize a diverse set of heterocycles in high yields. rsc.org
The table below outlines the key features of Grignard reaction-based syntheses of chiral phenylpiperidines.
| Grignard-Based Method | Key Transformation | Starting Material | Stereocontrol |
| Addition to Piperidone | C-C bond formation at the 3-position. google.com | N-protected 3-piperidone | Achieved through subsequent chiral resolution. google.com |
| Addition to Chiral N-Sulfinyl-δ-bromoimine | Diastereoselective C-C bond formation. acs.org | N-(tert-butylsulfinyl)-bromoimine | High diastereoselectivity directed by the chiral sulfinyl group. acs.org |
| Reaction with Pyridine N-oxides | Addition to the heterocyclic ring. rsc.org | Pyridine N-oxide | Can lead to stereoselective synthesis of substituted piperidines. rsc.org |
Multicomponent Reactions for Piperidine Derivative Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. taylorfrancis.combaranlab.org These reactions are particularly valuable for generating molecular diversity and have been successfully applied to the synthesis of highly functionalized piperidine derivatives. taylorfrancis.comresearchgate.net
One of the most prominent MCRs for piperidine synthesis is the aza-Diels-Alder reaction. mdpi.com This [4+2] cycloaddition can be performed in a one-pot fashion, often catalyzed by an acid, to construct the piperidine ring with multiple points of substitution. taylorfrancis.com For example, a three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can yield a highly functionalized piperidine scaffold. taylorfrancis.com Various catalysts, including tetrabutylammonium (B224687) tribromide (TBATB) and ZrOCl₂·8H₂O, have been employed to facilitate these transformations. taylorfrancis.com
Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are also powerful tools in this context. mdpi.comnih.gov The Ugi four-component reaction (U-4CR) combines a carboxylic acid, an amine, an isocyanide, and a carbonyl compound to produce dipeptide-like structures. researchgate.netnih.gov This reaction has been utilized to create libraries of structurally diverse piperidine-based analogues with potential biological activity. researchgate.net The Passerini reaction, a three-component reaction of an isocyanide, a carbonyl compound, and a carboxylic acid, yields α-acyloxy amides and has also found applications in the synthesis of complex molecules containing the piperidine motif. wikipedia.org
The table below summarizes key multicomponent reactions used for the synthesis of piperidine derivatives.
| Multicomponent Reaction | Components | Catalyst | Key Features |
| Aza-Diels-Alder Type | Aromatic aldehyde, amine, 1,3-dicarbonyl compound | Phenylboronic acid, ZrOCl₂·8H₂O, TBATB | One-pot synthesis of highly functionalized piperidines. taylorfrancis.comresearchgate.net |
| Ugi Four-Component Reaction (U-4CR) | Carboxylic acid, amine, isocyanide, carbonyl compound | Often uncatalyzed | High atom economy and generation of molecular diversity. researchgate.netnih.gov |
| Passerini Three-Component Reaction | Isocyanide, carbonyl compound, carboxylic acid | Typically uncatalyzed | Forms α-acyloxy amides. wikipedia.org |
Enantioselective Synthesis of Piperidine-3-carboxylic Acid Frameworks
A primary challenge in the synthesis of the target compound is the stereocontrolled construction of the chiral piperidine-3-carboxylic acid core. Researchers have developed several strategies, including catalytic asymmetric methods, chiral resolution, and diastereoselective approaches, to obtain the desired (S)-enantiomer.
Catalytic asymmetric synthesis offers an efficient route to enantioenriched 3-substituted piperidines by directly establishing the stereocenter in a single step, often starting from prochiral precursors. snnu.edu.cn
Biocatalysis presents another powerful tool for the enantioselective synthesis of chiral piperidines. acs.org Multi-enzyme cascades have been designed to produce enantiomerically pure piperidine frameworks from simple keto acids or keto aldehydes in a one-pot reaction. acs.org These cascades can involve a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED). acs.org The IRED enzyme, in particular, is crucial for the stereoselective reduction of a prochiral cyclic imine intermediate to the corresponding chiral amine with high conversion and enantiomeric excess. acs.org
Table 1: Examples of Catalytic Asymmetric Methods for Piperidine Scaffolds
| Method | Catalyst/Enzyme System | Starting Material | Product Type | Key Features |
| Asymmetric Reductive Heck | Rhodium catalyst with chiral ligand (e.g., (S)-Segphos) | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid | 3-Aryl-tetrahydropyridine | High yield and enantioselectivity; broad functional group tolerance. nih.govorganic-chemistry.org |
| Biocatalytic Cascade | CAR, ω-TA, IRED | Keto acid / Keto aldehyde | Chiral substituted piperidine | High conversion, enantiomeric excess (ee), and diastereomeric excess (de); one-pot synthesis. acs.org |
When an asymmetric synthesis is not feasible or provides insufficient enantiopurity, chiral resolution of a racemic mixture serves as a viable alternative. nih.govwikipedia.org This technique separates enantiomers based on their different physical properties after they are converted into diastereomers. wikipedia.org
A common method is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic piperidine carboxylic acid (a base) with a chiral acid resolving agent, such as (2R, 3R)-tartaric acid. researchgate.net The resulting diastereomeric salts often have different solubilities, allowing one diastereomer to be selectively crystallized and separated. The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org
Kinetic resolution is another powerful technique. In this approach, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. nih.gov For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base system like n-BuLi/sparteine. whiterose.ac.ukrsc.org This method involves the preferential deprotonation of one enantiomer, which can then be trapped with an electrophile. rsc.org Similarly, catalytic kinetic resolution of disubstituted piperidines can be performed via enantioselective acylation using chiral hydroxamic acids. nih.gov
Enzymatic resolution is also employed, where enzymes selectively catalyze a reaction on one enantiomer. For example, lipases can be used for the highly enantioselective N-acylation of racemic piperazine-2-carboxylic acid esters, a related heterocyclic system. researchgate.net
Table 2: Chiral Resolution Techniques for Piperidine Derivatives
| Technique | Method | Reagent/Catalyst | Application Example |
| Diastereomeric Salt Crystallization | Salt formation and fractional crystallization | Chiral acids (e.g., Tartaric acid) | Resolution of racemic 2-piperidinecarboxylic acid. researchgate.net |
| Kinetic Resolution | Asymmetric deprotonation | n-BuLi / Sparteine | Resolution of N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.uk |
| Catalytic Kinetic Resolution | Enantioselective acylation | Chiral hydroxamic acids | Resolution of disubstituted piperidines. nih.gov |
| Enzymatic Resolution | Stereospecific hydrolysis/amidation | Amidases, Lipases | Kinetic resolution of racemic piperazine-2-carboxamide. researchgate.net |
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters as they are formed. For polysubstituted piperidines, this is a critical aspect of the synthetic design.
One-pot, multi-component reactions have been developed to assemble highly substituted piperidines with excellent diastereoselectivity. nih.gov For instance, a four-component reaction involving a diphenylprolinol silyl (B83357) ether-mediated Michael reaction of an aldehyde and a nitroalkene can create a piperidine ring with up to five contiguous stereocenters in a highly controlled manner. nih.gov
Intramolecular cyclization reactions are also a cornerstone of diastereoselective piperidine synthesis. ajchem-a.com The reductive cyclization of a monoxime derived from a 1,5-diketone can produce polysubstituted N-hydroxypiperidines as a single diastereomer. ajchem-a.com Similarly, aza-Prins cyclization strategies, reacting homoallylic ammonium (B1175870) salts with aldehydes under acidic conditions, can yield halide-substituted fused piperidines diastereoselectively. researchgate.net The stereochemical outcome of these cyclizations is often dictated by the steric and electronic properties of the substituents on the acyclic precursor. digitellinc.com
Formation of the 1-Phenyl Substituent in Piperidine Structures
The introduction of the phenyl group at the nitrogen atom of the piperidine ring is a key step in the synthesis of the target molecule. 1-Phenylpiperidine is an organic compound with the chemical formula C11H15N. ontosight.ai
Several methods can be employed for this N-arylation. A common approach is the reduction of an N-phenylpiperidone precursor. ontosight.ai Alternatively, the direct alkylation (or arylation) of piperidine itself can be achieved. ontosight.ai While the alkylation of piperidine with phenylmagnesium bromide is one possibility, more modern and widely used methods include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction couples an amine (piperidine) with an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) in the presence of a palladium or copper catalyst and a base. This method is highly versatile and tolerant of various functional groups.
Introduction and Transformation of the Carboxylic Acid Functionality at C-3
The final key structural element is the carboxylic acid group at the C-3 position. This functionality can be introduced at various stages of the synthesis.
One of the most direct methods for synthesizing piperidine-3-carboxylic acid (also known as nipecotic acid) is the catalytic hydrogenation of its aromatic precursor, nicotinic acid (3-pyridinecarboxylic acid). google.com This reduction is typically carried out using catalysts like palladium on carbon (Pd/C) or platinum oxide under hydrogen pressure. google.com If the synthesis starts with an already-formed chiral piperidine ring lacking the C-3 substituent, introducing the carboxyl group can be more complex. It may involve a sequence of C-H activation or functionalization at the 3-position, followed by conversion to the carboxylic acid.
Once a piperidine-3-carboxylate ester is formed, for example, through a Michael addition or a Dieckmann condensation followed by decarboxylation, the ester can be hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic (e.g., using NaOH or KOH) or acidic (e.g., using HCl) conditions. For instance, a lactam acid can be converted to its methyl ester by reacting it with methyl iodide in the presence of a base like potassium carbonate. rsc.org The reverse reaction, hydrolysis, would yield the desired carboxylic acid.
Furthermore, the carboxylic acid group itself can be used as a handle for further transformations. Iron-catalyzed decarboxylative C(sp³)–O bond-forming reactions, for example, can be used for late-stage functionalization of molecules containing a carboxylic acid moiety. researchgate.net
Reactivity and Chemical Transformations of S 1 Phenylpiperidine 3 Carboxylic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is the most versatile functional group for derivatization, readily undergoing reactions such as esterification and amidation to produce a variety of analogues.
Esterification Reactions
The conversion of (S)-1-Phenylpiperidine-3-carboxylic acid to its corresponding esters can be achieved through several established synthetic protocols. The choice of method often depends on the desired ester, the scale of the reaction, and the sensitivity of the substrates.
One of the most fundamental methods is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com This is an equilibrium-driven process, and to achieve high yields, it is common to use a large excess of the alcohol, which can also serve as the solvent. masterorganicchemistry.com Strong acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. google.com
Alternatively, the carboxylic acid can be activated to facilitate the reaction. A common approach is the conversion of the carboxylic acid to a more reactive acyl chloride . Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation. The resulting acyl chloride is a highly electrophilic intermediate that reacts readily with alcohols, even less reactive ones, to form the corresponding ester. google.comfishersci.co.uk
Modern coupling reagents also provide mild and efficient pathways for esterification. For instance, N,N'-carbonyldiimidazole (CDI) can be used to activate the carboxylic acid, which then reacts with an alcohol. google.com Another novel and highly efficient method utilizes a combination of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride, which promotes esterification under neutral conditions at room temperature, offering excellent yields. nih.gov Catalysis by N-bromosuccinimide (NBS) has also been shown to be effective for the direct esterification of various carboxylic acids. nih.gov
Interactive Table: Selected Esterification Methods
| Method | Activating/Coupling Reagent(s) | Typical Conditions | Key Features |
| Fischer Esterification | H₂SO₄ or p-TsOH | Excess alcohol, heat | Equilibrium-driven; best for simple, low-boiling point alcohols. masterorganicchemistry.com |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Aprotic solvent, heat | Forms a highly reactive intermediate; suitable for a wide range of alcohols. google.comfishersci.co.uk |
| Carbodiimide Coupling | DCC, EDC | Aprotic solvent, room temp. | Mild conditions, but can be prone to racemization. |
| Imidazole-based Coupling | N,N'-Carbonyldiimidazole (CDI) | Aprotic solvent, room temp. | Mild conditions with gaseous byproducts. google.com |
| Phosphine Oxide System | TPPO / (COCl)₂ | Room temperature | Mild, neutral conditions with high efficiency. nih.gov |
| Halosuccinimide Catalysis | N-Bromosuccinimide (NBS) | Neat or in alcohol, heat | Metal-free and effective for both aryl and alkyl acids. nih.gov |
Amidation Reactions
The formation of an amide bond by coupling this compound with a primary or secondary amine is a cornerstone transformation in medicinal chemistry. hepatochem.com While direct thermal condensation of a carboxylic acid and an amine is possible, it requires high temperatures and is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Consequently, the use of coupling reagents or the activation of the carboxylic acid is standard practice.
The most prevalent strategy involves the use of carbodiimide reagents , such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). google.compeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the amide. fishersci.co.uk To suppress potential side reactions and minimize racemization of the chiral center, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are frequently included. fishersci.co.ukpeptide.com
Similar to esterification, conversion to an acyl chloride using thionyl chloride or oxalyl chloride provides a highly reactive intermediate for amidation. This method, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct. fishersci.co.uk
A wide array of other coupling reagents, largely developed for peptide synthesis, are also applicable. These include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), which offer fast reaction times and low rates of epimerization. hepatochem.compeptide.com Phosphonium reagents have the advantage of not reacting with the free amine component, which can be an issue with some other activators. hepatochem.com
Interactive Table: Common Amidation Methods
| Reagent Class | Example Reagent(s) | Typical Conditions | Key Features |
| Carbodiimides | DCC, DIC, EDC | Aprotic solvent, often with HOBt/HOAt | Widely used, efficient; byproduct removal can be an issue (DCC). google.compeptide.com |
| Acyl Halides | SOCl₂ or (COCl)₂ then amine | Aprotic solvent, requires base | Highly reactive intermediate; harsh conditions may not be suitable for sensitive substrates. fishersci.co.uk |
| Phosphonium Salts | BOP, PyBOP | Aprotic solvent, base (e.g., DIEA) | High efficiency, low racemization; does not react with the amine nucleophile. hepatochem.com |
| Aminium/Uronium Salts | HATU, HBTU | Aprotic solvent, base (e.g., DIEA) | Very fast reactions, low racemization; considered among the most efficient reagents. peptide.com |
Modifications at the Piperidine (B6355638) Nitrogen
The nitrogen atom within the this compound structure is a tertiary amine. As such, it is non-basic enough not to interfere with most carboxylic acid coupling reactions and is generally unreactive towards common alkylating or acylating agents under standard conditions. The lone pair of electrons on the nitrogen is less available due to its involvement with the aromatic phenyl ring.
Consequently, modifications involving the piperidine nitrogen are typically introduced at an earlier synthetic stage, prior to the N-arylation step. A common synthetic precursor is (S)-piperidine-3-carboxylic acid ((S)-Nipecotic acid) or its esters. sigmaaldrich.com This secondary amine can undergo a wide range of reactions, including:
N-Alkylation: Reaction with alkyl halides or reductive amination.
N-Acylation: Reaction with acyl chlorides or acid anhydrides.
N-Arylation: Transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with an aryl halide to install the phenyl group.
Once the N-phenyl group is in place, the reactivity of the nitrogen is significantly attenuated, and further transformations at this position are not synthetically common. The phenyl group itself could theoretically undergo electrophilic aromatic substitution, but the piperidine ring would likely direct ortho- and para-, while the tertiary amine character could complicate reactions involving strong acids.
Stereochemical Stability and Inversion Studies of the (S)-Configuration
The stereocenter in this compound is located at the C3 position of the piperidine ring. This chiral center is configurationally robust and is not prone to epimerization under the vast majority of synthetic conditions, including the esterification and amidation reactions previously described.
The stability of the C3 stereocenter is due to the absence of an acidic proton at this position. Epimerization typically requires the removal of a proton alpha to a carbonyl group to form a planar enolate intermediate, which can then be protonated from either face, leading to racemization. In this molecule, the chiral center at C3 is beta to the carbonyl carbon of the carboxylic acid, so this mechanism is not viable.
While epimerization at the C2 position of a piperidine ring is possible through photocatalytic hydrogen atom transfer (HAT) methods, this would not affect the stereochemistry at the C3 position. nih.govescholarship.org Studies on peptide synthesis have extensively investigated factors that cause epimerization, and these are primarily linked to the activation of α-amino acids, where the chiral center is adjacent to the activated carboxyl group. nih.gov This scenario does not apply to the C3-substituted piperidine core. Therefore, the (S)-configuration is reliably maintained throughout most chemical transformations.
Chemical Derivatization and Analog Synthesis of S 1 Phenylpiperidine 3 Carboxylic Acid
Design and Synthesis of Piperidine-3-carboxamide Derivatives
The conversion of the carboxylic acid group of (S)-1-phenylpiperidine-3-carboxylic acid into a diverse range of carboxamide derivatives is a primary strategy for exploring its chemical space. The synthesis of these amides is typically achieved through standard peptide coupling reactions. The carboxylic acid is first activated, for instance by conversion to an acyl chloride or by using common coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a primary or secondary amine.
Research into related piperidine-3-carboxamides, also known as nipecotamides, has provided insight into the structural requirements for biological activity in certain contexts, such as human platelet aggregation inhibition. nih.gov A detailed SAR analysis of various N-substituted and 1-substituted nipecotamides revealed that steric and hydrophobic factors play a crucial role in their inhibitory potency. nih.gov For instance, in a series of 1-alkyl-3-(N,N-diethylcarbamoyl)piperidines, optimal activity was observed with a long alkyl chain, suggesting the importance of hydrophobic interactions. nih.gov
The nature of the substituents on the amide nitrogen significantly influences activity. The following table summarizes key findings from SAR studies on related piperidine-3-carboxamide structures. nih.gov
| Derivative Type | General Structure | Key SAR Findings |
| Type A: 1-Alkyl-3-carbamoylpiperidines | 1-Alkyl-3-(N,N-dialkylcarbamoyl)piperidine | Activity increases with the length of the 1-alkyl chain (e.g., decyl being potent). Steric factors on the amide nitrogen are significant. nih.gov |
| Type B: Bis-nipecotamides | α,α'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene | Generally more potent than Type A compounds. The nature and length of the linker connecting the two piperidine (B6355638) rings are critical. An aralkyl linker of approximately 7 Å was found to be optimal. nih.gov |
| Type C: N,N'-bis(nipecotoyl)-piperazines | N,N'-bis(1-alkylnipecotoyl)piperazine | Any substitution on the central piperazine (B1678402) ring leads to a decrease in activity. The 1-alkyl group on the piperidine rings influences potency, with longer chains being favorable. nih.gov |
Exploration of Piperidine-3-carboxylic Acid Esters
Esterification of the carboxylic acid moiety represents another fundamental derivatization pathway for this compound. The synthesis of simple alkyl esters, such as methyl or ethyl esters, can be readily accomplished through methods like Fischer esterification, which involves refluxing the carboxylic acid in the corresponding alcohol with a catalytic amount of strong acid (e.g., H₂SO₄). researchgate.net
Alternatively, to avoid harsh acidic conditions that might be incompatible with other functional groups, conversion to an "active ester" can be employed. google.com This involves reacting the carboxylic acid with reagents like N-hydroxysuccinimide (NHS) or using dehydrating condensation agents like aromatic carboxylic anhydrides in the presence of a catalyst. google.comtcichemicals.com These activated esters are stable intermediates that can subsequently react with a wide range of alcohols under mild conditions to yield the desired final ester products.
The exploration of various ester derivatives allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. For example, converting the carboxylic acid to a methyl or ethyl ester can increase its ability to permeate biological membranes. This strategy is a common tactic in drug design to create prodrugs, where the ester is later hydrolyzed in vivo by esterases to release the active carboxylic acid. An example from a related series is the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate in the development of certain analgesic compounds. researchgate.net
Substitution Pattern Variations on the Phenyl Moiety
Altering the substitution pattern on the N-phenyl ring of this compound is a key strategy for fine-tuning its electronic and steric properties. The synthesis of such analogs typically begins with substituted anilines, which are then reacted with appropriate precursors to form the piperidine ring. This approach allows for the introduction of a wide array of substituents at the ortho, meta, and para positions of the phenyl ring.
The table below outlines common substituents and their general effects.
| Substituent | Position | Electronic Effect | Potential Impact |
| -Cl, -Br, -F | ortho, meta, para | Electron-withdrawing (inductive), weak donating (resonance) | Increases lipophilicity, can form halogen bonds. |
| -NO₂ | meta, para | Strongly electron-withdrawing | Can act as a hydrogen bond acceptor, significantly alters electronics. |
| -CF₃ | meta, para | Strongly electron-withdrawing | Increases lipophilicity and metabolic stability. researchgate.net |
| -CH₃, -C₂H₅ | ortho, meta, para | Weakly electron-donating | Increases lipophilicity, provides steric bulk. |
| -OCH₃ | ortho, para | Electron-donating (resonance), electron-withdrawing (inductive) | Can act as a hydrogen bond acceptor, modulates solubility. |
| -NH₂ | ortho, para | Strongly electron-donating | Can act as a hydrogen bond donor/acceptor. google.com |
For example, the synthesis of analogs like (S)-3-p-bromophenylpiperidine or (S)-3-p-aminophenylpiperidine has been reported in the context of building blocks for more complex molecules. google.com These examples, while involving a phenyl group at the 3-position rather than the 1-position, demonstrate the feasibility of synthesizing phenyl-substituted piperidines as key intermediates. google.com
Ring Expansion and Contraction Studies of Piperidine Core Analogues
Modification of the central piperidine scaffold through ring expansion or contraction provides access to structurally novel analogues, such as azepanes (7-membered ring) and pyrrolidines (5-membered ring). These studies are critical for understanding the spatial requirements of the heterocyclic core for biological activity.
Ring Expansion: Ring expansion of piperidine derivatives can be achieved through various rearrangement reactions. For instance, treatment of a β-amino alcohol derivative of the piperidine ring with diethylaminosulfur trifluoride (DAST) can induce rearrangement via an aziridinium (B1262131) intermediate, leading to a seven-membered azepane ring. arkat-usa.org Other methods, such as the Tiffeneau-Demjanov rearrangement, could potentially be adapted for this scaffold. These reactions often proceed through carbocation intermediates, where a bond migrates to expand the ring system. arkat-usa.org
Ring Contraction: Ring contraction of piperidines to form substituted pyrrolidines can be accomplished through several synthetic methods. A notable example is a photomediated ring contraction. nih.gov This process can involve irradiating an α-acylated piperidine precursor, which undergoes a Norrish type II reaction to form a 1,4-diradical. nih.gov Subsequent C-N bond cleavage and an intramolecular Mannich reaction can yield the five-membered pyrrolidine (B122466) ring. nih.gov Other strategies include oxidative rearrangements or reactions involving Favorskii-type mechanisms on appropriately functionalized piperidinone precursors.
Incorporation into More Complex Heterocyclic Systems
The this compound scaffold can serve as a versatile building block for the synthesis of more complex, polycyclic heterocyclic systems. mdpi.com The functional groups on the molecule—the carboxylic acid and the N-phenyl ring—provide synthetic handles for annulation and fusion reactions.
One common strategy involves using the carboxylic acid to form an amide linkage with another heterocyclic moiety, effectively coupling the two systems. For example, the piperidine derivative could be condensed with an amino-substituted quinoline, pyrimidine, or benzimidazole (B57391) to create larger, multi-domain molecules. mdpi.com
A more direct incorporation involves constructing new rings fused to the piperidine core. Research has shown that phenylpiperidine units can be incorporated into complex structures such as quinolone-based compounds. rsc.org In one study, a 4-phenylpiperidine (B165713) was used as a nucleophile in a reaction with a 7-fluoroquinolone, displacing the fluorine atom to form a C-N bond and link the two heterocyclic systems. rsc.org This approach is widely used in the development of fluoroquinolone antibiotics and other therapeutic agents.
The synthesis of fused systems, where one or more atoms of the piperidine ring are shared with a new ring, represents another avenue. This can be achieved through intramolecular cyclization reactions, where a substituent on the piperidine ring reacts with another part of the molecule to close a new ring. Such strategies can lead to the formation of novel bridged or fused bicyclic and tricyclic nitrogen-containing heterocycles. mdpi.comnih.gov
S 1 Phenylpiperidine 3 Carboxylic Acid As a Chiral Building Block in Organic Synthesis
Utilization in Asymmetric Synthesis of Complex Molecules
The piperidine (B6355638) nucleus is a common feature in many natural products and pharmaceutical agents, making the synthesis of enantiomerically enriched 3-substituted piperidines a significant area of research snnu.edu.cn. (S)-1-Phenylpiperidine-3-carboxylic acid serves as a key starting material or intermediate in synthetic routes that require precise control over stereochemistry. Its pre-defined stereocenter at the C-3 position allows for diastereoselective transformations, guiding the formation of new chiral centers in the target molecule.
One notable application is in the synthesis of complex pharmaceutical compounds. For instance, enantioenriched 3-substituted piperidines are core structures in drugs like the anticancer agent Niraparib and the antipsychotic agent Preclamol snnu.edu.cn. Synthetic strategies often rely on the use of such chiral building blocks to avoid lengthy synthetic routes or the need for chiral resolution at later stages snnu.edu.cn.
Research has demonstrated various methods to synthesize complex piperidine derivatives with high stereochemical control. Gold-catalyzed cyclization strategies starting from amino acids can produce pyridinones, which are versatile intermediates for asymmetric piperidines organic-chemistry.org. These intermediates can undergo further transformations, such as hydrogenation or reduction, to yield stereochemically defined piperidine structures organic-chemistry.org. The choice of reduction method can selectively produce different stereoisomers; for example, hydrogenation often yields cis-isomers, while Luche reduction can produce trans-allylic alcohols organic-chemistry.org.
The following table summarizes examples of transformations used in the synthesis of complex piperidine-containing molecules, highlighting the stereochemical control achieved.
| Starting Material Type | Reaction Type | Key Feature | Product Stereochemistry | Ref |
| N-protected β-amino ynones | Gold-catalyzed cyclization | Excellent stereocontrol during cyclization | >99% enantiomeric excess | organic-chemistry.org |
| Pyridinone Intermediate | Hydrogenation | Stereoselective reduction | cis-stereoisomer | organic-chemistry.org |
| Pyridinone Intermediate | Luche reduction | Stereoselective reduction | trans-allylic alcohol | organic-chemistry.org |
| rac/meso piperidine diol mix | Enzyme- and Ru-catalyzed DYKAT | Efficient transformation to a single diastereomer | cis-(3R,5S)-diacetate | nih.gov |
Table 1: Examples of Stereoselective Reactions in the Synthesis of Complex Piperidines.
Role in Constructing Enantiomerically Pure Heterocycles
The utility of this compound extends to its role as a foundational element for constructing a broader range of enantiomerically pure heterocyclic compounds. The piperidine ring itself is a privileged scaffold in medicinal chemistry, and the ability to synthesize it in an enantiopure form is crucial for developing selective drug candidates.
Synthetic access to enantiomerically enriched 3-substituted piperidines has been a persistent challenge, often requiring either stoichiometric chiral building blocks or resolution to control the absolute stereochemistry snnu.edu.cn. The use of chiral precursors like (S)-nipecotic acid derivatives provides a more direct pathway google.com. For example, enantiomerically enriched piperidine-3-carboxylic acid hydrazide can be prepared from the corresponding ethyl ester of (R)- or (S)-nipecotic acid, which then serves as an intermediate for other heterocycles google.com.
Strategies for building these heterocycles are diverse. A rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids and a pyridine (B92270) derivative has been shown to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity snnu.edu.cn. These tetrahydropyridines are valuable precursors to a wide variety of enantioenriched piperidines snnu.edu.cn. Another approach involves the enantiospecific synthesis of pyridinones from amino acids, which serve as versatile intermediates that can be converted into various asymmetric piperidines while maintaining high stereochemical fidelity organic-chemistry.org. This method provides a straightforward tool for accessing complex piperidine derivatives for further synthetic applications organic-chemistry.org. The divergent synthesis of 3,5-dioxygenated piperidines has also been achieved through chemoenzymatic methods, transforming a mixture of achiral and racemic diols into specific enantiopure diastereomers nih.gov.
Applications in the Synthesis of Scaffolds for Chemical Research
In addition to being a component of a specific target molecule, the this compound framework serves as a versatile scaffold for creating libraries of novel compounds for chemical and biological screening. A molecular scaffold is a core structure to which various functional groups can be attached, allowing for the systematic exploration of structure-activity relationships (SAR). The 3-substituted phenylpiperidine structure is particularly valuable in this context due to its presence in numerous biologically active compounds organic-chemistry.orgnih.gov.
The synthesis of derivatives based on this scaffold allows researchers to probe the chemical space around a known pharmacophore. For example, libraries of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated as potential antimicrobial and anticancer agents nih.govnih.gov. This demonstrates how a core heterocyclic carboxylic acid can be the foundation for developing new therapeutic leads nih.govnih.gov. The phenylpiperidine scaffold itself has been used to design small molecule mu agonists and dopamine (B1211576) autoreceptor antagonists, highlighting its versatility in targeting different biological systems nih.govresearchgate.net. By modifying substituents on the phenyl ring, the piperidine nitrogen, and the carboxylic acid group, chemists can fine-tune the pharmacological properties of the resulting molecules nih.gov.
The table below illustrates the diversity of biological targets that have been explored using scaffolds derived from or related to substituted piperidine carboxylic acids.
| Scaffold Type | Biological Target / Application | Research Outcome | Ref |
| (S)-Phenylpiperidines | Dopamine (DA) autoreceptors | Identification of centrally acting DA autoreceptor antagonists | nih.gov |
| Nipecotamides (Piperidine-3-carboxamides) | Human platelet aggregation | Development of potent antiplatelet agents, establishing key structural requirements | nih.gov |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acids | Disease-causing bacteria (e.g., S. aureus) | Discovery of new derivatives with potent antibacterial and antibiofilm activity | nih.govnih.gov |
| 4-Phenyl Piperidine derivatives | Mu (μ) opioid receptor | Synthesis of potent and selective mu receptor agonists | researchgate.net |
Table 2: Applications of Piperidine-Based Scaffolds in Chemical Research.
Structure Activity Relationship Sar Studies Involving S 1 Phenylpiperidine 3 Carboxylic Acid Scaffolds
Conformational Analysis and its Impact on Research Activity
The orientation of the C-3 carboxylic acid group is particularly critical. An equatorial position is generally favored as it minimizes steric hindrance, leading to a more stable conformation. This spatial arrangement dictates how the acidic proton and carbonyl oxygen are presented to a receptor's binding site. For instance, the precise geometry required for interaction with specific amino acid residues within an enzyme's active site or a receptor's binding pocket is directly dependent on this conformational preference. A change from an equatorial to a less stable axial orientation could drastically alter the binding mode and reduce or abolish biological activity. Similarly, the conformation of the N-1 phenyl group relative to the piperidine (B6355638) ring influences the molecule's lipophilicity and steric profile, which are key determinants of target engagement and pharmacokinetic properties.
Positional and Substituent Effects on Biological Research Activity (General)
Structure-activity relationship (SAR) studies explore how changes to a molecule's structure, such as adding, removing, or modifying functional groups, affect its biological activity. For derivatives of the (S)-1-Phenylpiperidine-3-carboxylic acid scaffold, the N-1 and C-3 positions are primary points for modification.
The N-1 phenyl group plays a significant role in defining the pharmacological profile of these compounds. Modifications to this aromatic ring can modulate potency, selectivity, and pharmacokinetic properties.
Substitution Pattern: The position of substituents on the phenyl ring (ortho, meta, or para) can lead to significant differences in activity. For example, in a series of piperidine derivatives investigated as MenA inhibitors, para-substitution on a phenyl ring was found to be preferred over ortho-substitution, although ortho groups were tolerated without a strong negative influence on antibacterial activity. nih.gov
Electronic Effects: Introducing electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) alters the electronic density of the phenyl ring. These changes can affect cation-π or π-π stacking interactions within the receptor binding site. A quantitative structure-activity relationship (QSAR) study on piperidine-3-carboxylic acid anilides as antiplatelet agents revealed that an increase in the electron density of the phenyl ring was a key property for enhancing activity. researchgate.net
The following table illustrates how different substituents on the N-1 phenylsulfonyl group of (R)-piperidine-3-carboxylic acid derivatives can influence their structure. mdpi.com
| Compound | N-1 Substituent | Chemical Formula | Molecular Weight |
| 3 | 3-Bromophenylsulfonyl | C12H14BrNO4S | 348.21 |
| 4 | 4-Bromophenylsulfonyl | C12H14BrNO4S | 348.21 |
| 5 | 2-Chlorophenylsulfonyl | C12H14ClNO4S | 303.76 |
| 7 | 4-Chlorophenylsulfonyl | C12H14ClNO4S | 303.76 |
| 8 | o-Tolylsulfonyl | C13H17NO4S | 283.34 |
The carboxylic acid group at the C-3 position is a key functional group, often acting as a critical interaction point with biological targets, typically through hydrogen bonding or ionic interactions.
Hydrogen Bonding: The carboxylic acid can serve as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual capability allows it to form strong and specific interactions with amino acid residues like arginine, lysine (B10760008), or histidine in a receptor's binding pocket.
Bioisosteric Replacement: The importance of this group is often confirmed by replacing it with other functional groups (bioisosteres) that can mimic its properties. For instance, converting the carboxylic acid to an amide or an ester can probe the necessity of the acidic proton. In a study of piperidine-3-carboxylic acid derivatives as platelet aggregation inhibitors, it was found that amides were generally about twice as active as the corresponding esters, highlighting the importance of the hydrogen-bonding capabilities of the amide NH group. researchgate.net This suggests that the interaction is not solely based on the acidic nature but also on the specific hydrogen bonding pattern. The necessity of a substituent at the C-3 position was confirmed, as its absence led to a loss of antiplatelet activity. researchgate.net
The table below shows a comparison of phenyl amides and esters of piperidine-3-carboxylic acid and their inhibitory activity on platelet aggregation. researchgate.net
| Compound | Functional Group at C-3 | Substituent on Phenyl Ring | Activity (ADP-induced) IC50 (μM) | Activity (Adrenaline-induced) IC50 (μM) |
| 4a | Amide | 4-Methoxy | 100 | 80 |
| 4b | Ester | 4-Methoxy | > 100 | > 100 |
| 18a | Amide | 4-Hexyloxy | 30 | 25 |
| 18b | Ester | 4-Hexyloxy | 60 | 50 |
Chirality is a fundamental aspect of drug action, as biological systems are inherently chiral. The (S)-configuration at the C-3 position of the piperidine ring means that this molecule will interact with chiral receptors and enzymes differently than its (R)-enantiomer.
The specific three-dimensional arrangement of the substituents dictates the precise fit into a binding site. Often, only one enantiomer (the eutomer) exhibits the desired biological activity, while the other (the distomer) may be inactive, less active, or even produce undesirable off-target effects. mdpi.com For this compound and its derivatives, the (S)-stereocenter orients the carboxylic acid and the rest of the scaffold in a specific spatial orientation. This precise arrangement is often crucial for establishing the key binding interactions required for activity. Research on chiral compounds frequently shows that only one specific isomer displays significant biological activity, which can be due to stereoselective uptake by transport systems or a better fit with the target protein. mdpi.com Therefore, stereochemistry is a critical factor in the design and development of potent and selective agents based on this scaffold. chemimpex.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperidine-3-carboxylic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperidine-3-carboxylic acid derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. researchgate.net
These models generate 3D contour maps that visualize the regions around the molecular scaffold where certain physicochemical properties are predicted to influence activity. researchgate.net
Steric Fields: Green contours may indicate areas where bulky substituents are favored, while yellow contours might show regions where steric bulk is detrimental to activity.
Electrostatic Fields: Blue contours can highlight areas where positive charge enhances activity, whereas red contours may indicate where negative charge is preferred.
Hydrophobic Fields: Other maps can show regions where hydrophobic or hydrophilic characteristics are important for optimizing interactions.
In a study on piperidine carboxamide derivatives as ALK inhibitors, CoMFA and CoMSIA models were developed that showed good predictive power. researchgate.net The resulting 3D contour maps provided insights into the structural requirements for potent inhibition, suggesting that specific modifications to the core structure could enhance biological activity. researchgate.net Similarly, a Hansch-type QSAR study on piperidine-3-carboxylic acid anilides identified lipophilicity as a key property for increasing antiplatelet activity. researchgate.net Such models are powerful tools in medicinal chemistry, enabling the rational design of new, more potent derivatives by predicting their activity before synthesis, thus saving time and resources. nih.govmdpi.com
Computational and Theoretical Investigations of S 1 Phenylpiperidine 3 Carboxylic Acid
Molecular Modeling and Docking Studies (General Chemical Interactions)
Molecular modeling and docking are fundamental computational techniques used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein or enzyme. For (S)-1-Phenylpiperidine-3-carboxylic acid, these studies can elucidate the nature of its intermolecular interactions, which are governed by its distinct structural features: the phenyl group, the piperidine (B6355638) ring, and the carboxylic acid moiety.
Docking simulations would place the molecule into the binding site of a target protein and score the potential poses based on a force field that calculates the interaction energy. The primary interactions expected for this compound include:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl proton) and acceptor (from both oxygen atoms). This allows it to form strong, directional interactions with polar amino acid residues like serine, threonine, asparagine, and glutamine within a binding pocket.
Hydrophobic Interactions: The phenyl group provides a large, nonpolar surface area, making it prone to engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. This is a key factor in the binding of many phenylpiperidine derivatives.
Pi Interactions: The aromatic phenyl ring can participate in various π-interactions. These include π-π stacking with other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues like lysine (B10760008) and arginine. Studies on related piperidine compounds suggest that π-interactions can be significant in governing inhibitor-receptor binding. nih.gov
These interactions collectively determine the molecule's ability to bind to a biological target. A summary of these potential interactions is provided in the table below.
| Interaction Type | Molecular Feature Involved | Potential Interacting Partners (Amino Acid Residues) |
| Hydrogen Bond (Donor) | Carboxylic acid (-OH) | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond (Acceptor) | Carboxylic acid (C=O) | Arginine, Lysine, Histidine, Serine, Asparagine |
| Hydrophobic Interactions | Phenyl ring, Piperidine ring (CH2 groups) | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Cation-π Interaction | Phenyl ring | Lysine, Arginine |
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. nih.gov These calculations are instrumental in determining a wide range of molecular properties that are not accessible through classical molecular mechanics.
For this compound, QM calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms with high precision, providing accurate bond lengths, bond angles, and dihedral angles.
Calculate Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.
Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential around the carboxylic acid oxygens and a more positive potential near the carboxylic hydrogen.
The table below summarizes key properties that can be obtained from QM calculations and their significance.
| Calculated Property | Significance |
| Optimized Geometry | Provides the most stable 3D structure, bond lengths, and angles. |
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Indicates chemical reactivity, stability, and optical properties. researchgate.net |
| Molecular Electrostatic Potential | Identifies sites for electrophilic and nucleophilic attack. |
| Dipole Moment | Quantifies the overall polarity of the molecule. |
Conformational Analysis via Computational Methods
The biological activity and chemical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Computational methods, especially molecular mechanics (MM), are widely used to explore the conformational landscape and identify low-energy, stable conformers. nih.gov
The key conformational variables for this molecule include:
Piperidine Ring Pucker: The six-membered piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. However, boat and twist-boat conformations are also possible, though generally higher in energy.
Computational studies on similar 4-phenylpiperidine (B165713) analgesics have shown that phenyl equatorial conformations are often preferred. nih.gov For this compound, it is expected that the conformer with both the large phenyl group and the carboxylic acid group in equatorial positions would be the most stable, as this arrangement minimizes steric clashes (1,3-diaxial interactions). However, conformers with one or both groups in the axial position may exist in equilibrium, and their relative energies can be calculated. A detailed conformational analysis would involve systematically rotating all single bonds to map the potential energy surface and identify all local and global energy minima.
| Conformer | Phenyl Group Orientation | Carboxylic Acid Orientation | Expected Relative Stability |
| Chair 1 | Equatorial | Equatorial | Most Stable (Lowest Energy) |
| Chair 2 | Equatorial | Axial | Less Stable |
| Chair 3 | Axial | Equatorial | Less Stable |
| Chair 4 | Axial | Axial | Least Stable (Highest Energy) |
| Boat/Twist-Boat | - | - | Generally unstable |
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational methods can predict the likely sites of chemical reactions and the selectivity of transformations. This is achieved by analyzing the electronic properties derived from quantum mechanical calculations.
For this compound, the following predictions can be made:
Nucleophilic and Electrophilic Sites: The MEP map and analysis of frontier molecular orbitals (HOMO and LUMO) can identify reactive centers. The oxygen atoms of the carboxylic acid are predicted to be the primary nucleophilic sites, susceptible to attack by electrophiles. The carboxylic proton is the most acidic site, prone to deprotonation by a base.
Reactivity Descriptors: Concepts derived from DFT, such as Fukui functions, can be used to quantify the susceptibility of different atomic sites to nucleophilic, electrophilic, or radical attack. This allows for a more nuanced prediction of reactivity than simple atomic charges.
Reaction Mechanisms: Computational modeling can be used to map the entire reaction coordinate for a proposed chemical transformation, such as oxidation or substitution. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy and predict the most favorable reaction pathway. For instance, in an electrophilic aromatic substitution on the phenyl ring, calculations could predict whether the ortho, meta, or para position is most reactive.
The table below outlines key computational descriptors used to predict chemical reactivity.
| Descriptor | Information Provided | Predicted Reactivity for this compound |
| HOMO Density | Location of the most loosely held electrons; site for electrophilic attack. | Likely highest on the phenyl ring and carboxylic oxygen atoms. |
| LUMO Density | Location where electrons are most easily accepted; site for nucleophilic attack. | Likely distributed across the carboxylic carbon and parts of the phenyl ring. |
| Molecular Electrostatic Potential (MEP) | Visual map of electron density; red regions are nucleophilic, blue are electrophilic. | Negative (red) potential around carboxyl oxygens; positive (blue) around the acidic proton. |
| Fukui Functions | Quantifies the change in electron density when an electron is added or removed. | Predicts specific atoms most susceptible to electrophilic, nucleophilic, or radical attack. |
Advanced Spectroscopic Characterization Techniques in Research on S 1 Phenylpiperidine 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of (S)-1-Phenylpiperidine-3-carboxylic acid in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.
Proton NMR (¹H NMR) Studies
The ¹H NMR spectrum of this compound provides information on the number of different kinds of protons and their electronic environments. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the piperidine (B6355638) ring.
The phenyl group protons typically appear as multiplets in the downfield region, approximately between δ 6.8 and 7.4 ppm. The protons on the piperidine ring exhibit more complex splitting patterns due to diastereotopicity and spin-spin coupling. The proton at the C3 position (the chiral center), being adjacent to the carboxylic acid group, is expected to resonate at a distinct chemical shift, likely around δ 2.5-3.0 ppm. The methylene (B1212753) protons of the piperidine ring would appear as a series of multiplets in the δ 1.5-3.5 ppm range. The acidic proton of the carboxylic acid group is often broad and may appear over a wide chemical shift range (typically δ 10-13 ppm), or it may undergo exchange with residual water in the solvent, sometimes rendering it unobservable.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Phenyl) H | 6.8 - 7.4 | Multiplet (m) |
| Piperidine H (C2, C4, C5, C6) | 1.5 - 3.5 | Multiplets (m) |
| Piperidine H (C3) | 2.5 - 3.0 | Multiplet (m) |
| Carboxylic Acid (COOH) | 10 - 13 | Broad Singlet (br s) |
Carbon-13 NMR (¹³C NMR) Investigations
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, twelve distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield in the range of δ 170-185 ppm. The aromatic carbons of the phenyl ring typically resonate between δ 115 and 150 ppm. The carbons of the piperidine ring, including the chiral C3, will appear in the aliphatic region of the spectrum, generally between δ 20 and 65 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C =O) | 170 - 185 |
| Aromatic (Phenyl) C | 115 - 150 |
| Piperidine C (C2, C4, C5, C6) | 20 - 65 |
| Piperidine C (C3) | 35 - 50 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the complex proton and carbon signals of the piperidine ring, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is instrumental in tracing the connectivity of the protons around the piperidine ring, identifying which protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the phenyl ring and the piperidine nitrogen, and between the carboxylic acid group and the C3 position of the piperidine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of 1-Phenylpiperidine-3-carboxylic acid is C₁₂H₁₅NO₂, corresponding to a molecular weight of 205.25 g/mol .
In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 206.26. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Under electron ionization (EI) or through collision-induced dissociation (CID) in MS/MS experiments, the molecule undergoes characteristic fragmentation. Key fragmentation pathways would likely include:
Loss of the carboxylic acid group: A prominent fragmentation would be the loss of the COOH group (45 Da), leading to a fragment ion at m/z 160.
Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is common for amines. This could result in fragmentation of the piperidine ring.
Phenyl group fragmentation: The phenyl ring itself can give rise to characteristic aromatic fragments.
Table 3: Predicted Mass Spectrometry Fragments for 1-Phenylpiperidine-3-carboxylic Acid
| m/z Value | Predicted Fragment Identity |
|---|---|
| 206.26 | [M+H]⁺ (Protonated Molecular Ion) |
| 205.25 | [M]⁺ (Molecular Ion) |
| 160 | [M - COOH]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
The most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. This broadness is due to hydrogen bonding. The C=O (carbonyl) stretch of the carboxylic acid would result in a strong, sharp absorption band in the region of 1700-1730 cm⁻¹. Other key absorptions include C-N stretching from the tertiary amine, C-O stretching from the carboxylic acid, and various C-H stretches for the aromatic and aliphatic parts of the molecule. The aromatic phenyl group would also show characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H bending vibrations below 900 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2500 - 3300 | O-H Stretch | Carboxylic Acid |
| 2850 - 3000 | C-H Stretch | Aliphatic (Piperidine) |
| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl) |
| 1700 - 1730 | C=O Stretch | Carboxylic Acid |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1210 - 1320 | C-O Stretch | Carboxylic Acid |
| 1000 - 1250 | C-N Stretch | Tertiary Amine |
| 675 - 900 | C-H Bend (out-of-plane) | Aromatic Ring |
Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity
Since the molecule is chiral, with a stereocenter at the C3 position, chiroptical techniques are essential for confirming its enantiomeric purity and absolute configuration.
Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound. A pure sample of this compound will exhibit a specific rotation value ([α]D), which is a characteristic physical constant. The sign (positive or negative) and magnitude of this rotation confirm the enantiomeric form and its purity. The absence of optical rotation would indicate a racemic mixture.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive or negative peaks (Cotton effects), provides a unique fingerprint of the molecule's three-dimensional structure. This technique is particularly sensitive to the conformation of the molecule and the spatial arrangement of its chromophores (such as the phenyl ring and the carbonyl group). Experimental CD spectra can be compared with spectra predicted by quantum-chemical calculations to provide strong evidence for the assignment of the absolute (S)-configuration.
Future Directions and Emerging Research Avenues
Novel Synthetic Approaches for Enantiopure Piperidine-3-carboxylic Acids
The generation of enantiomerically pure piperidine-3-carboxylic acids is a critical challenge that is being addressed through several innovative strategies. Traditional methods often involve lengthy synthetic sequences or challenging chiral resolutions. thieme-connect.com Emerging research, however, is focused on more efficient and highly selective asymmetric syntheses.
One promising area is the use of asymmetric intramolecular cyclization reactions. For instance, asymmetric intramolecular aza-Michael cyclizations, catalyzed by chiral phosphoric acids, have been developed for the synthesis of enantioenriched piperidines. whiterose.ac.uk This methodology offers a direct route to chiral piperidine (B6355638) scaffolds from readily available starting materials. Another approach involves the diaza-Cope rearrangement as a key step for the construction of enantiomerically pure piperazine-2-carboxylic acid derivatives, a strategy that could be adapted for piperidine synthesis. nih.gov
Recent breakthroughs include a modular, two-step process that dramatically simplifies the synthesis of complex piperidines. This method combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling. news-medical.net This approach avoids the need for protective groups and expensive precious metal catalysts like palladium, reducing multi-step processes to as few as two to five steps. news-medical.net Such strategies significantly improve efficiency and provide rapid access to complex 3D molecules for drug discovery. news-medical.net
| Synthetic Strategy | Key Features | Potential Advantages |
| Asymmetric aza-Michael Cyclization | Catalyzed by chiral phosphoric acids. | High enantioselectivity; uses readily available starting materials. whiterose.ac.uk |
| Diaza-Cope Rearrangement | Key step for constructing enantiopure heterocycles. | Complete transfer of stereochemical integrity. nih.gov |
| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Two-step modular approach. | Reduces number of synthetic steps, avoids protective groups and expensive catalysts, improves cost-effectiveness. news-medical.net |
| Chiral Epoxyaziridine Ring-Opening | Successive opening of oxirane and aziridine (B145994) rings with α-amino esters. | High chemo- and regioselectivity for producing trisubstituted piperidines. researchgate.net |
Advanced Derivatization Strategies for Enhanced Chemical Properties
Derivatization of the carboxylic acid moiety in piperidine-3-carboxylic acids is a key strategy for modulating the physicochemical and pharmacological properties of the resulting molecules. Advanced derivatization aims to improve characteristics such as solubility, stability, membrane permeability, and analytical detectability. nih.gov
Common derivatization involves converting the carboxylic acid into esters or amides. thermofisher.comgcms.cz For example, carbodiimide-mediated condensation reactions are frequently used to synthesize amide derivatives under mild conditions, often in the presence of an acylation activator to improve efficiency. nih.govmdpi.com This approach has been used to create novel piperidine-3-carboxamide derivatives. mdpi.com
For analytical purposes, derivatization can significantly enhance detection sensitivity in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to tag carboxylic acids, improving quantification in complex biological fluids. nih.gov Similarly, derivatization with N-(4-aminophenyl)piperidine has been shown to improve detection in supercritical fluid chromatography-mass spectrometry. researchgate.net These strategies are crucial for high-throughput screening and pharmacokinetic studies.
| Derivatization Approach | Reagent/Method | Purpose/Enhancement |
| Amide Formation | Carbodiimides (e.g., EDAC) | Synthesis of novel derivatives with modified biological activity. nih.govmdpi.com |
| Esterification | Alkylation (e.g., BF3-methanol) | Increases stability and volatility for gas chromatography (GC) analysis. gcms.cz |
| Enhanced LC-MS/MS Detection | 3-Nitrophenylhydrazine (3-NPH) | Improves quantification of trace amounts in biofluids. nih.gov |
| Improved SFC-MS Detection | N-(4-aminophenyl)piperidine | Enhances sensitivity for organic acid detection. researchgate.net |
Integrated Computational and Experimental Studies in Molecular Design
The synergy between computational modeling and experimental validation is accelerating the design and optimization of novel therapeutic agents based on the piperidine scaffold. nih.govmdpi.com This integrated approach allows for the rational design of molecules with desired properties, reducing the time and cost associated with traditional trial-and-error methods.
In silico techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are used to predict how a molecule will interact with its biological target. mdpi.com These methods help identify key structural features required for activity and selectivity. For instance, molecular docking can predict the binding mode of a ligand within a receptor's active site, guiding the design of more potent inhibitors. mdpi.comnih.gov Computational tools are also employed to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify drug candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.com
The computational predictions are then used to guide the synthesis of a focused library of compounds, which are subsequently evaluated experimentally. nih.gov This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds. This strategy has been successfully applied to the design of various bioactive molecules, including kinase inhibitors and other targeted therapies. nih.govresearchgate.net
| Computational Method | Application in Molecular Design | Experimental Correlation |
| Molecular Docking | Predicts ligand-receptor binding affinity and orientation. mdpi.com | Guides synthesis of compounds for biological activity assays. nih.gov |
| Molecular Dynamics (MD) Simulations | Assesses the stability of ligand-receptor complexes over time. mdpi.com | Provides rationale for observed binding affinities and compound stability. |
| QSAR Modeling | Relates chemical structure to biological activity. mdpi.com | Helps prioritize synthetic targets and predict the potency of new designs. |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. mdpi.com | Reduces late-stage attrition of drug candidates by early identification of potential liabilities. |
Exploration of New Methodologies in Chiral Scaffold Applications
The chiral piperidine scaffold is a privileged structure in medicinal chemistry due to its prevalence in approved drugs and its ability to confer beneficial properties. thieme-connect.commdpi.com The introduction of a chiral center into the piperidine ring can significantly enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce off-target effects. thieme-connect.comresearchgate.net
Emerging research is focused on leveraging these advantages through new applications of chiral piperidine scaffolds. By incorporating them into small molecules, researchers aim to develop novel therapeutics for a wide range of diseases. thieme-connect.com The development of new synthetic methodologies, as described in section 9.1, is crucial as it expands the accessible chemical space, allowing for the creation of more diverse and structurally complex piperidine derivatives. mdpi.comnews-medical.net
The strategic placement of substituents on the chiral piperidine ring is being explored to optimize interactions with biological targets. For example, modifying the 3-position of the piperidine ring has been shown to influence the potency of GLP-1R agonists and MEK1/2 inhibitors. thieme-connect.comresearchgate.net The ability to rapidly generate diverse, stereochemically defined piperidine derivatives allows medicinal chemists to fine-tune molecular properties and explore new structure-activity relationships, ultimately enriching the pipeline of potential drug candidates to combat various diseases. thieme-connect.com
Q & A
Q. What safety protocols are essential for handling this compound in aqueous environments?
- Protocols :
- PPE : Wear nitrile gloves and safety goggles; avoid contact with skin/eyes due to mild irritancy (WGK 3 classification) .
- Neutralization : Treat waste with 1M NaOH to deprotonate the carboxylic acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
